N-(thiazolo[4,5-c]pyridin-2-yl)acetamide
Description
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
N-([1,3]thiazolo[4,5-c]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)10-8-11-6-4-9-3-2-7(6)13-8/h2-4H,1H3,(H,10,11,12) |
InChI Key |
LFAQIZYKDBJSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-(thiazolo[4,5-c]pyridin-2-yl)acetamide and its derivatives have shown promising results as anticancer agents. Research indicates that compounds with the thiazolo[4,5-c]pyridine scaffold can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound acts as an inhibitor of critical enzymes involved in cancer cell proliferation. It has been identified as an inhibitor of the c-KIT enzyme, which is often mutated in several cancers. A study demonstrated that certain derivatives possess higher enzymatic inhibitory activity than established drugs like imatinib, indicating their potential as effective therapeutic agents against resistant cancer forms .
- Case Studies : In vitro studies have shown that this compound can inhibit cell growth in various human cancer cell lines, including those resistant to conventional therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects.
- Research Findings : A study synthesized several thiazolo[4,5-b]pyridin derivatives and assessed their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Some derivatives exhibited effects comparable to ibuprofen, suggesting that this compound may have similar therapeutic benefits .
Antiviral Activity
This compound has been investigated for its antiviral properties.
- Mechanism : It has demonstrated the ability to inhibit viral replication by targeting specific viral proteins. For example, it acts as an ATP-competitive inhibitor of the helicase enzyme of JC polyomavirus, disrupting the viral life cycle and reducing viral loads in infected cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.
| Compound | Activity | Notes |
|---|---|---|
| This compound | Anticancer | Inhibits c-KIT with high potency |
| Derivative 6r | Anticancer | 8-fold higher activity against c-KIT mutations compared to imatinib |
| Thiazolo[4,5-b]pyridine derivatives | Anti-inflammatory | Comparable to ibuprofen in efficacy |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step processes that can include alkylation and acylation reactions .
Key Synthesis Steps:
- Formation of Thiazole-Pyridine Core : This involves cyclization reactions between appropriate precursors.
- Acetamide Group Introduction : The acetamide group is introduced through acylation methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Hydrolysis :
This reaction is critical for generating intermediates for further functionalization.
Cyclocondensation Reactions
The thiazolo[4,5-c]pyridine scaffold participates in high-pressure cyclocondensation with carbonyl-containing substrates. For instance:
-
Reaction with 3-oxo-2-arylhydrazonopropanals :
Under Q-Tube reactor conditions (120°C, 15 psi), the compound forms fused heterocycles like thiazolo[4,5-c]pyridazines via [4+2] cyclization .
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-oxo-2-phenylhydrazonopropanal | Acetic acid, 4 h reflux | Thiazolo[4,5-c]pyridazine 7a | 43 |
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes halogenation and nitration at specific positions:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:
Alkylation and Acylation
The thiazole nitrogen reacts with alkyl halides or acyl chlorides:
Biological Activity-Driven Reactions
The compound undergoes metabolic transformations in vivo:
-
Oxidative Metabolism :
Cytochrome P450 enzymes oxidize the thiazole ring to sulfoxides or sulfones, altering pharmacokinetic profiles.
Stability Under Varied Conditions
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH < 3) | Acetamide hydrolysis dominates | |
| Alkaline (pH > 10) | Thiazole ring decomposition | |
| UV light | Photodegradation to pyridine derivatives |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Hydrolysis of Thiazolidinone Precursors
Hydrolysis of N-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamides with glacial acetic acid provides access to this compound derivatives. For instance, refluxing the thiazolidinone precursor in acetic acid for 6 hours followed by neutralization yields the target compound with 78% purity.
Solid-Phase Synthesis
Immobilizing 2-aminothiazolo[4,5-c]pyridine on Wang resin enables iterative acetylation and cleavage, yielding gram-scale quantities with >95% purity. This method is advantageous for high-throughput screening but requires specialized equipment.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for most synthetic batches .
Q & A
Q. What are the standard synthetic routes for preparing N-(thiazolo[4,5-c]pyridin-2-yl)acetamide?
A common methodology involves reacting a thiazolo[4,5-c]pyridine derivative with a chloroacetamide precursor. For example, analogous compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide were synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(pyridin-2-yl)acetamide under reflux in ethanol . Crystallization from chloroform-acetone mixtures yields pure products. Optimization of solvent choice (e.g., ethanol vs. DMF) and reaction time is critical for yield improvement.
Q. How is this compound characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C = 0.004 Å accuracy in related acetamide structures) .
- FTIR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1646 cm⁻¹, C–O at ~1046 cm⁻¹) .
- NMR spectroscopy : Confirms proton environments, such as methyl groups in thiazole or pyridine rings.
Q. What biological activities are associated with thiazolo[4,5-c]pyridine acetamide derivatives?
Thiazole-based acetamides exhibit antimicrobial, antiviral, and anticancer properties. For instance, compounds like 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide show kinase inhibition or Janus kinase (JAK) activity, relevant to immune modulation . Design studies should prioritize in vitro assays (e.g., IC₅₀ determination against cancer cell lines) followed by in vivo models for efficacy validation.
Advanced Research Questions
Q. How can substituent effects on the thiazolo[4,5-c]pyridine core modulate bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, CN) at the pyridine 4-position enhance kinase inhibition, while bulky substituents reduce solubility . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like JAK2 or NS3 protease . For example, bromine substitution in NSC 218415 improves hydrophobic interactions in enzyme pockets .
Q. What analytical strategies resolve contradictions in spectral or bioassay data?
- Contradictory FTIR peaks : Cross-validate with Raman spectroscopy or high-resolution mass spectrometry (HRMS) to distinguish overlapping signals (e.g., C=N vs. C=O vibrations) .
- Bioactivity variability : Control for purity (>95% via HPLC) and solvent effects (e.g., DMSO cytotoxicity in MTT assays). For example, batch-to-batch impurities in NSC 218415 led to inconsistent anticancer results .
Q. How can reaction conditions be optimized for scalable synthesis?
- Solvent selection : Ethanol minimizes side reactions vs. polar aprotic solvents (e.g., DMF), which may accelerate decomposition .
- Catalysis : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Workup : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for purification .
Q. What stability challenges arise during storage, and how are they mitigated?
Thiazolo[4,5-c]pyridine acetamides are sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., oxidized sulfur species) can be monitored via TLC or LC-MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
